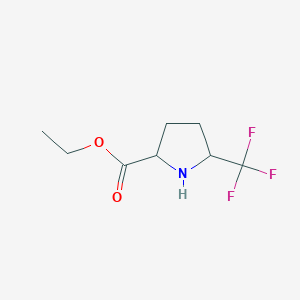

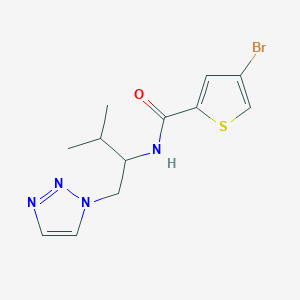

4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

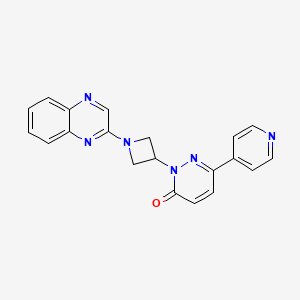

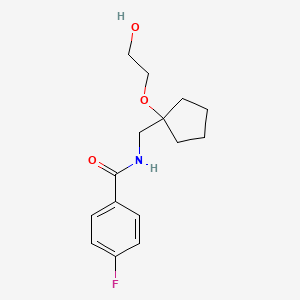

The compound "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that involve a thiophene moiety and a bromine atom attached to it, along with a carboxamide group and a triazole ring. This type of compound could potentially have applications in various fields such as medicinal chemistry due to the presence of the triazole ring, which is a common motif in pharmaceuticals.

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar steps, such as lithiation to introduce the 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group, followed by bromination to attach the bromine atom at the 4-position of the thiophene ring.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, the structure can be inferred from related compounds. For example, the synthesis of nitrogen-rich energetic compounds with a triazole ring, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, has been reported . These compounds were characterized using spectroscopic methods, suggesting that similar characterization techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of its functional groups. The bromine atom on the thiophene ring could undergo further substitution reactions, while the carboxamide group might be involved in the formation of hydrogen bonds or amide bond formation reactions. The triazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the bromine atom and the carboxamide group could affect its boiling point, melting point, and solubility in various solvents. The triazole ring could confer stability and potential biological activity. The related compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole exhibited good thermal stability with a decomposition peak temperature of 332.6 °C, which might suggest similar stability for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

- Photostabilization of PVC : New thiophene derivatives, including compounds structurally related to "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide," have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), showing significant reduction in photodegradation levels (Balakit et al., 2015).

Medicinal Chemistry Applications

- Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole, sharing a structural motif with the compound , have been theoretically studied and tested for antileishmanial activity, showing significant potential against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).

Organic Synthesis Applications

- Efficient Route to Alkyl Chlorides : A method involving 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide allows for efficient conversion of alcohols and beta-amino alcohols to corresponding chlorides and bromides, which could be applied to the synthesis or functionalization of similar compounds (De Luca et al., 2002).

Structural and Chemical Characterization

- Crystal Structure Analysis : Studies involving the crystal structure of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" provide insights into the molecular architecture and potential interaction mechanisms of bromo-substituted carboxamide derivatives, which could be relevant for understanding the structural properties of the compound (Anuradha et al., 2014).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to have broad-spectrum biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4OS/c1-8(2)10(6-17-4-3-14-16-17)15-12(18)11-5-9(13)7-19-11/h3-5,7-8,10H,6H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQCNIBSIYSJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)